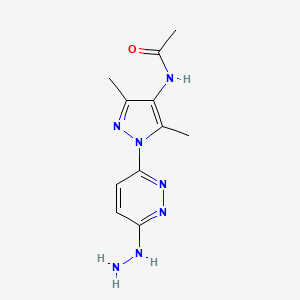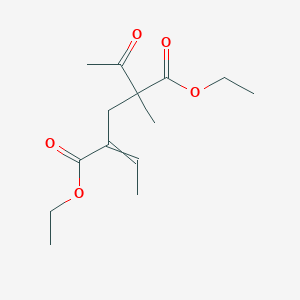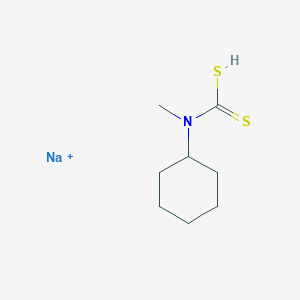
Carbamodithioic acid, cyclohexylmethyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclohexylmethyldiothiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are widely recognized for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. Sodium cyclohexylmethyldiothiocarbamate is known for its strong metal-binding properties, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexylmethyldiothiocarbamate typically involves the reaction of cyclohexylmethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{Sodium cyclohexylmethyldiothiocarbamate} + \text{Water} ]
Industrial Production Methods: Industrial production of sodium cyclohexylmethyldiothiocarbamate often employs a continuous process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired product. The use of solvent-free conditions and catalysts can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cyclohexylmethyldiothiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Corresponding substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Sodium cyclohexylmethyldiothiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a vulcanization accelerator in rubber production, a flotation agent in mineral processing, and a stabilizer in polymer production
Wirkmechanismus
The mechanism of action of sodium cyclohexylmethyldiothiocarbamate involves its strong metal-binding capacity. It forms stable complexes with transition metals, inhibiting the activity of metal-dependent enzymes. This inhibition occurs through the coordination of the sulfur atoms in the dithiocarbamate group with the metal ions, thereby blocking the active sites of the enzymes .
Vergleich Mit ähnlichen Verbindungen
- Sodium dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Comparison: Sodium cyclohexylmethyldiothiocarbamate is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to other dithiocarbamates. This uniqueness can influence its reactivity, stability, and binding affinity with metal ions, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Eigenschaften
CAS-Nummer |
77100-49-3 |
|---|---|
Molekularformel |
C8H15NNaS2+ |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
sodium;cyclohexyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C8H15NS2.Na/c1-9(8(10)11)7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H,10,11);/q;+1 |
InChI-Schlüssel |
XDUJLWKIAVPQDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=S)S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
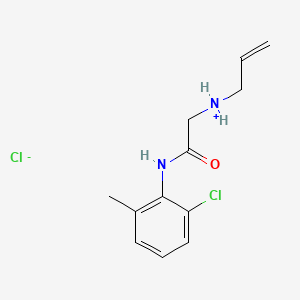
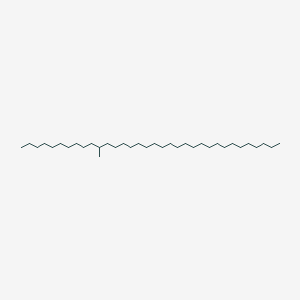
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
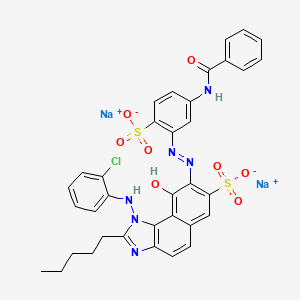
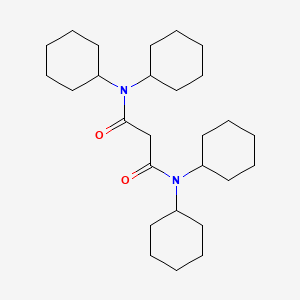
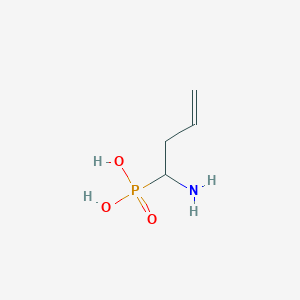

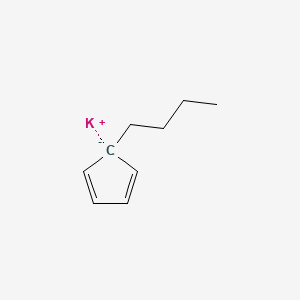
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
